molecular formula C14H18N2O2 B1147804 cyclo(L-Phe-L-Val) CAS No. 35590-86-4

cyclo(L-Phe-L-Val)

Cat. No.: B1147804
CAS No.: 35590-86-4
M. Wt: 246.308
InChI Key:
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Description

Mechanism of Action

Target of Action

Cyclo(L-Phe-L-Val), also known as Cyclo-(L-Val-L-Phe), is a potent inhibitor of the enzyme isocitrate lyase (ICL) . ICL plays a crucial role in the glyoxylate cycle, a pathway that enables organisms like bacteria and fungi to utilize simple carbon compounds for growth .

Mode of Action

Cyclo(L-Phe-L-Val) interacts with its target, ICL, by inhibiting the gene transcription of ICL in Candida albicans under C2-carbon-utilizing conditions . This interaction disrupts the normal functioning of the glyoxylate cycle, thereby affecting the organism’s ability to utilize simple carbon compounds .

Biochemical Pathways

The primary biochemical pathway affected by Cyclo(L-Phe-L-Val) is the glyoxylate cycle . By inhibiting ICL, Cyclo(L-Phe-L-Val) disrupts this cycle, which can have downstream effects on the organism’s metabolism and growth .

Pharmacokinetics

It is known that cyclo(l-phe-l-val) is soluble in ethanol, methanol, dmf, or dmso , which may influence its bioavailability.

Result of Action

The inhibition of ICL by Cyclo(L-Phe-L-Val) can lead to significant molecular and cellular effects. For instance, it has been shown to induce neurite outgrowth and branching of chick cortical neurons in vitro . It also enhances axon sprouting of calcitonin gene-related protein positive (CGRP+) primary afferents in the spinal cord following crush injury and of serotonin neurons in uninjured spinal cord .

Action Environment

The action of Cyclo(L-Phe-L-Val) can be influenced by environmental factors. For instance, it has been suggested that Cyclo(L-Phe-L-Val) may induce Pseudoalteromonas sp. to produce antibacterial products under low cell density conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as cell density and the presence of other organisms .

Biochemical Analysis

Biochemical Properties

Cyclo-(L-Val-L-Phe) has been found to interact with various biomolecules. It can autoinduce the production of antibacterial substances active against S. aureus when co-cultured at a low cell density . This suggests that Cyclo-(L-Val-L-Phe) may play a role in the regulation of bacterial growth and defense mechanisms.

Cellular Effects

Cyclo-(L-Val-L-Phe) has been observed to influence cell function in several ways. It induces neurite outgrowth and branching of chick cortical neurons in vitro when used at concentrations of 16 and 32 µM . This suggests that Cyclo-(L-Val-L-Phe) may have a role in neuronal development and function.

Molecular Mechanism

The molecular mechanism of Cyclo-(L-Val-L-Phe) involves its interaction with the PI3K/Akt signaling pathway. It has been found to increase the phosphorylation of the PI3K substrate Akt . This suggests that Cyclo-(L-Val-L-Phe) may influence cell signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

It has been found to induce neurite outgrowth in chick cortical neurons in vitro, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

The specific metabolic pathways that Cyclo-(L-Val-L-Phe) is involved in are not well-known. It is a metabolite of the sponge bacterium Pseudoalteromonas sp. NJ6-3-1 , suggesting that it may be involved in the metabolic pathways of this bacterium.

Chemical Reactions Analysis

Cyclo(L-Phe-L-Val) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted diketopiperazines .

Properties

IUPAC Name

(3S,6S)-3-benzyl-6-propan-2-ylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQPOHUVAQPSHJ-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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